

Spectroscopic Characterization of 4-Morpholinopyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Morpholinopyridin-3-amine**

Cat. No.: **B1608456**

[Get Quote](#)

Introduction

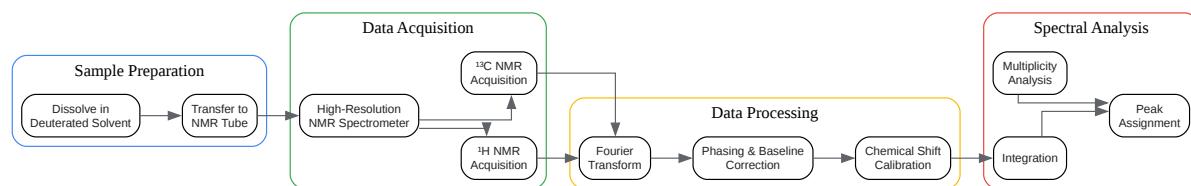
4-Morpholinopyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique combination of a basic amine and a morpholine moiety on a pyridine scaffold. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Morpholinopyridin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach not only offers valuable insights into the expected spectral features but also serves as a practical reference for researchers involved in the synthesis and characterization of this and related compounds.

Predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **4-Morpholinopyridin-3-amine** are based on the analysis of its constituent parts: a 3-aminopyridine core and a 4-morpholino substituent.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Morpholinopyridin-3-amine** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.


Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-2	~7.8-8.0	s	1H	Located ortho to the pyridine nitrogen, expected to be downfield.
H-5	~6.8-7.0	d	1H	Coupled to H-6, shielded by the amino group.
H-6	~7.9-8.1	d	1H	Coupled to H-5, deshielded by the pyridine nitrogen.
-NH ₂	~3.5-4.5	br s	2H	Broad signal due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent. [1]
-CH ₂ -N (Morpholine)	~3.0-3.2	t	4H	Adjacent to the pyridine ring nitrogen.
-CH ₂ -O (Morpholine)	~3.8-4.0	t	4H	Adjacent to the oxygen atom in the morpholine ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~140-145	Deshielded due to proximity to pyridine nitrogen.
C-3	~135-140	Attached to the electron-donating amino group.
C-4	~145-150	Attached to the electron-withdrawing morpholine nitrogen.
C-5	~115-120	Shielded by the amino group.
C-6	~140-145	Deshielded due to proximity to pyridine nitrogen.
-CH ₂ -N (Morpholine)	~50-55	Typical range for aliphatic carbons attached to nitrogen. [2][3]
-CH ₂ -O (Morpholine)	~65-70	Typical range for aliphatic carbons attached to oxygen.[2]

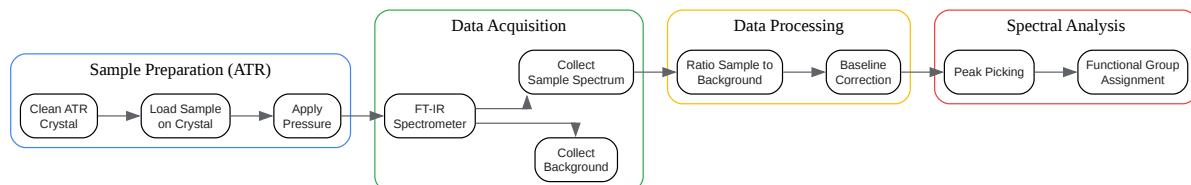
NMR Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for NMR data acquisition and analysis.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of **4-Morpholinopyridin-3-amine** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-O bond of the morpholine ring, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.


Experimental Protocol for FT-IR Data Acquisition

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Rationale
3450-3300	Medium	N-H asymmetric and symmetric stretching	Characteristic of primary amines. [1] [4] [5] Two distinct bands are expected.
3100-3000	Weak-Medium	Aromatic C-H stretching	Characteristic of the pyridine ring. [6]
2950-2800	Medium	Aliphatic C-H stretching	From the methylene groups of the morpholine ring.
1650-1580	Strong	N-H bending (scissoring)	Characteristic of primary amines. [4]
1600-1450	Medium-Strong	C=C and C=N stretching	Aromatic ring vibrations of the pyridine moiety. [6] [7] [8]
1335-1250	Strong	Aromatic C-N stretching	Stretching of the C-N bond between the pyridine ring and the amino group. [4]
1250-1020	Medium	Aliphatic C-N stretching	Stretching of the C-N bonds within the morpholine ring. [4]
~1115	Strong	C-O-C asymmetric stretching	Characteristic of the ether linkage in the morpholine ring.
910-665	Broad, Strong	N-H wagging	Out-of-plane bending of the N-H bonds. [4]

FT-IR Experimental Workflow

[Click to download full resolution via product page](#)

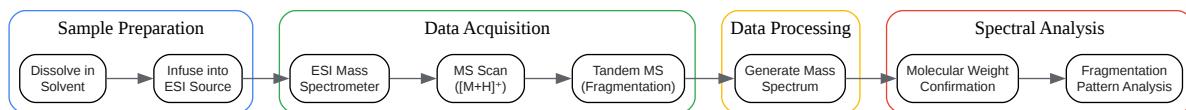
Workflow for FT-IR data acquisition and analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **4-Morpholinopyridin-3-amine**, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol for MS Data Acquisition (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.


- Perform tandem MS (MS/MS) on the $[M+H]^+$ ion to induce fragmentation and obtain structural information.
- Data Processing: The mass spectrometer software will process the data to generate the mass spectrum.

Predicted Mass Spectrometry Data (ESI-MS)

The molecular weight of **4-Morpholinopyridin-3-amine** ($C_9H_{12}N_4O$) is 192.22 g/mol .

m/z	Ion	Rationale
193.23	$[M+H]^+$	Protonated molecular ion.
176.20	$[M+H - NH_3]^+$	Loss of ammonia from the protonated amino group.
135.15	$[M+H - C_4H_8NO]^+$	Cleavage of the morpholine ring.
108.12	$[C_5H_6N_2]^+$	Fragment corresponding to 3-aminopyridine.
87.12	$[C_4H_9NO]^+$	Fragment corresponding to the morpholine cation. ^{[9][10]}

MS Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **4-Morpholinopyridin-3-amine**. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can confidently anticipate its spectral characteristics. The provided experimental protocols and workflows serve as a practical guide for researchers aiming to acquire and interpret this data. This comprehensive spectroscopic profile is essential for the unambiguous identification and further investigation of **4-Morpholinopyridin-3-amine** in various scientific endeavors.

References

- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are...
- CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 633-637.
- Simonotti, L., Pasqualucci, C., Pifferi, G., & Giumanini, A. G. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 595-597.
- Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d₅.
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- UCLA Chemistry. (n.d.). IR: amines.
- NIST. (n.d.). Morpholine. NIST WebBook.
- IRIS Unibas. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- CDN. (n.d.). Infrared Spectroscopy.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- PubChem. (n.d.). 4-(1-Morpholin-4-ylethyl)pyridin-3-amine.
- ResearchGate. (n.d.). Mass spectra of the morpholin-4-iium...
- ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.

- PubMed. (2019). Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PubMed. (1979). Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins.
- PubMed. (2015). A MALDI-TOF MS analysis study of the binding of 4-(N,N-dimethylamino)pyridine to amine-bis(phenolate) chromium(III) chloride complexes: mechanistic insight into differences in catalytic activity for CO₂/epoxide copolymerization.
- PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. [PDF] The FTIR Spectra of Pyridine and Pyridine-d₁ | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Morpholinopyridin-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608456#spectroscopic-data-nmr-ir-ms-for-4-morpholinopyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com